

# BMS-310705 Formulation for Preclinical Studies: Application Notes and Protocols

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## Compound of Interest

Compound Name: BMS 310705

Cat. No.: B14093886

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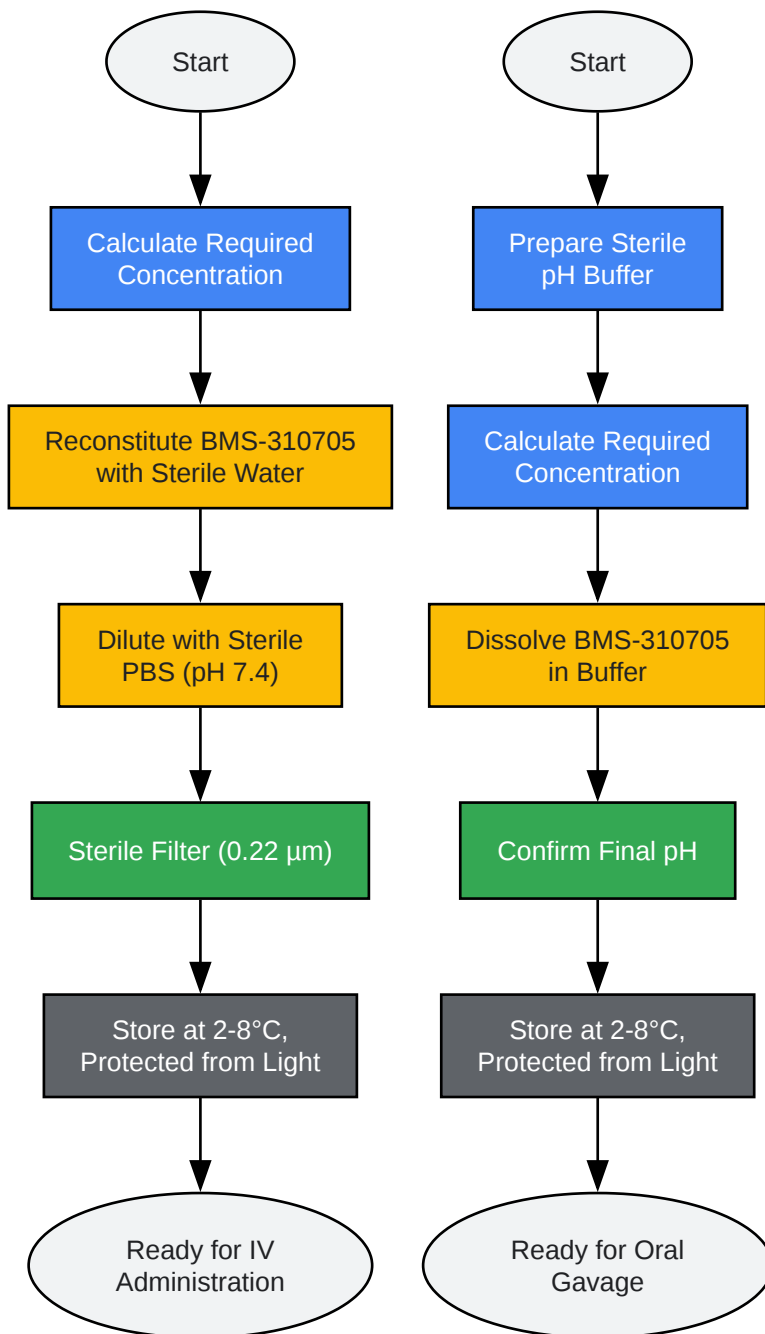
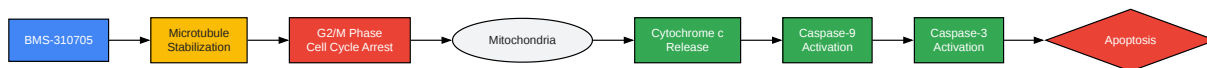
For Researchers, Scientists, and Drug Development Professionals

## Introduction

BMS-310705 is a semi-synthetic and water-soluble analog of epothilone B, a class of microtubule-stabilizing agents.<sup>[1][2]</sup> Its enhanced water solubility allows for a Cremophor-free formulation, a significant advantage over other taxane-based therapies that often require solvents associated with hypersensitivity reactions.<sup>[3]</sup> Preclinical studies have demonstrated its potent anti-tumor activity in various models, including those resistant to paclitaxel.<sup>[4]</sup> This document provides detailed application notes and protocols for the preclinical formulation of BMS-310705 to guide researchers in their in vitro and in vivo studies.

## Mechanism of Action

BMS-310705 exerts its cytotoxic effects by binding to and stabilizing microtubules, which disrupts the normal process of cell division.<sup>[2]</sup> This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, or programmed cell death.<sup>[4]</sup> The apoptotic cascade initiated by BMS-310705 primarily involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.<sup>[4]</sup>



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